N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide
Description
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide is a benzamide derivative featuring a thiazole ring substituted with a 3,4-dimethoxyphenyl group and a methyl group at positions 2 and 4, respectively. The ethyl linker connects the thiazole to the 4-methylbenzamide moiety.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-14-5-7-16(8-6-14)21(25)23-12-11-20-15(2)24-22(28-20)17-9-10-18(26-3)19(13-17)27-4/h5-10,13H,11-12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABXBRMQULJAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through a cyclization reaction involving a thioamide and a haloketone. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves coupling the thiazole derivative with 4-methylbenzoyl chloride under basic conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and automated synthesis equipment can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Sulfonamide Derivatives (G856-3199 and G856-3209)
- Structure : These compounds replace the benzamide group with sulfonamide moieties (3-fluoro-4-methoxybenzenesulfonamide and 4-nitrobenzenesulfonamide).
- Molecular Weight : Higher than the target compound (466.55 and 463.53 g/mol vs. estimated ~430 g/mol for the benzamide).
- Implications : Sulfonamides typically exhibit enhanced hydrogen-bonding capacity and acidity compared to benzamides, which may influence target selectivity and pharmacokinetics .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Lacks the thiazole ring and 4-methyl substituent on the benzamide.
- Synthesis : Formed via direct amidation of benzoyl chloride with 3,4-dimethoxyphenethylamine, a simpler route compared to the multi-step synthesis likely required for the target compound .
- Melting Point : 90°C, suggesting moderate crystallinity, which may differ in the thiazole-containing analogue due to increased rigidity .
N-[4-(2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl)pyridin-2-yl]benzamide (TAK-715)
- Structure : Shares a benzamide-thiazole core but includes a pyridinyl substituent and ethyl/3-methylphenyl groups instead of dimethoxyphenyl.
- Bioactivity: TAK-715 is a known p38 MAP kinase inhibitor, highlighting the therapeutic relevance of thiazole-benzamide hybrids in modulating kinase activity .
Key Structural and Functional Differences
Table 1: Comparative Analysis of Key Features
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | Benzamide-thiazole | 3,4-Dimethoxyphenyl, 4-methyl | ~430 (estimated) | Enzyme/receptor modulation |
| G856-3199 (sulfonamide) | Sulfonamide-thiazole | 3-Fluoro-4-methoxy | 466.55 | Enhanced hydrogen bonding |
| Rip-B | Simple benzamide | 3,4-Dimethoxyphenethyl | ~314 (estimated) | Unknown (simpler scaffold) |
| TAK-715 | Benzamide-thiazole-pyridine | Ethyl, 3-methylphenyl | ~433 (reported) | p38 MAP kinase inhibition |
Pharmacological and Physicochemical Implications
- Thiazole vs. Triazole : The thiazole in the target compound may offer better metabolic stability compared to triazole derivatives (e.g., ), which can undergo tautomerization .
- Methoxy Groups : The 3,4-dimethoxyphenyl moiety enhances lipophilicity and may improve blood-brain barrier penetration relative to nitro or fluoro substituents in sulfonamide analogues .
- Benzamide vs. Sulfonamide : Benzamides generally exhibit lower acidity (pKa ~15–17) than sulfonamides (pKa ~10–12), affecting solubility and target binding .
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, methoxy groups, and a benzamide structure, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is . The structural components include:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Methoxy groups : Two methoxy substituents on the phenyl ring enhance lipophilicity and biological activity.
- Benzamide moiety : Known for various biological activities, including antimicrobial and anticancer properties.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with specific molecular targets such as enzymes or receptors. The binding affinity and interaction can modulate enzymatic activity or signal transduction pathways.
Biological Activities
Recent studies have highlighted several biological activities associated with thiazole derivatives and benzamides:
-
Antimicrobial Activity : Compounds with thiazole rings have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli.
Compound Activity MIC (µg/ml) Thiazole derivative A Antibacterial against S. aureus 5 Thiazole derivative B Antibacterial against E. coli 10 - Anticancer Potential : Some studies suggest that benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For example, compounds similar to this compound have been shown to target specific cancer pathways.
- Anti-inflammatory Effects : The presence of methoxy groups in the structure may enhance the anti-inflammatory properties of the compound by inhibiting pro-inflammatory cytokines.
Case Studies
Several research studies have investigated the biological activity of related compounds:
- Study on Benzamide Derivatives : A series of benzamide derivatives were synthesized and tested for their inhibitory effects on various cancer cell lines. The study indicated that modifications in the benzamide structure significantly affected their anticancer potency .
- Thiazole Derivatives Against Bacterial Infections : Research demonstrated that thiazole-containing compounds exhibited potent antibacterial activity due to their ability to disrupt bacterial cell membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
